molecular formula C3H2N4S B1667124 Amitivir CAS No. 111393-84-1

Amitivir

Cat. No. B1667124
M. Wt: 126.14 g/mol
InChI Key: YUCHAYRHHXJNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Amitivir is C3H2N4S . The InChIKey, which is a unique identifier for the compound, is YUCHAYRHHXJNQK-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

Amitivir is recognized as an inhibitor of inosine monophosphate dehydrogenase, displaying efficacy against various strains of influenza A and B viruses. The drug's mechanism involves impeding the conversion of inosine monophosphate to xanthosine monophosphate. This action is crucial in the de novo biosynthesis of guanine nucleotides, which ultimately leads to the inhibition of cell proliferation. Such a mechanism is particularly effective in curbing the proliferation of viruses within the host cells (2020).

References

Safety And Hazards

The safety data sheet for Amitivir suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

properties

IUPAC Name

1,3,4-thiadiazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCHAYRHHXJNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149637
Record name Amitivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amitivir

CAS RN

111393-84-1
Record name Amitivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111393841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4KR9A9165
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NA Roberts - Progress in drug research, 2001 - Springer
… anti-influenza activity of amitivir (LY 217896) (Fig. 6a). Amitivir is effective against several influenza … However, development of amitivir has been discontinued because of a lack of clinical …
Number of citations: 44 link.springer.com
RD Welwyn - Progress in Drug Research, 2001 - Springer
… anti-influenza activity of amitivir (LY 217896) (Fig. 6a). Amitivir is effective against several influenza … However, development of amitivir has been discontinued because of a lack of clinical …
Number of citations: 0 link.springer.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
NA Roberts - Progress in Drug Research 56, 2001 - books.google.com
… anti-influenza activity of amitivir (LY 217896) (Fig. 6a). Amitivir is effective against several influenza … However, development of amitivir has been discontinued because of a lack of clinical …
Number of citations: 0 books.google.com
IM Lagoja, E De Clercq - Medicinal research reviews, 2008 - Wiley Online Library
Annual epidemics of influenza virus infection are responsible for considerable morbidity and mortality, and pandemics are much more devastating. Considerable knowledge of viral …
Number of citations: 99 onlinelibrary.wiley.com
R Yella - 2010 - gyan.iitg.ac.in
… The N-cyanoamidines, Amitivir and Pinacidil, are isosteric to α-aminoacids, thus Amitivir show anti-viral activity and Pinacidil and similar compounds show anti-diabetes activity6i (…
Number of citations: 2 gyan.iitg.ac.in
D Dalvie - Current pharmaceutical design, 2000 - ingentaconnect.com
Radioisotopes have proven to be an indispensable tool in biomedical research and have played a pivotal role in the investigation of absorption, distribution, metabolism and excretion (…
Number of citations: 101 www.ingentaconnect.com
LA Funk - 2002 - search.proquest.com
Part I of this thesis describes a new counter-intuitive synthesis of cyclic α, β-unsaturated nitriles. The counter-intuitive cyclization generates a nitrile anion in the presence of a ketone, …
Number of citations: 0 search.proquest.com
A Dömling, E Herdtweck, S Heck - Tetrahedron letters, 2006 - Elsevier
Cyanamide reacts with enamines and isocyanides in the presence of Lewis acids to give the hitherto unknown scaffold 2-amino-(N-cyano)-amidines. Preliminary scope and limitation of …
Number of citations: 34 www.sciencedirect.com
EB Re - 1987 - cdn.who.int
Notice is herebygiven that, in accordancewith paragraph 7of the Procedureforthe Selection of Becommended lnternational N'oiproprietary Names for Pharinaceutical Substances', tho …
Number of citations: 5 cdn.who.int

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